

# Spectroscopic comparison of 4-(4-Bromobenzyl)morpholine and its precursors

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Compound of Interest

Compound Name: 4-(4-Bromobenzyl)morpholine

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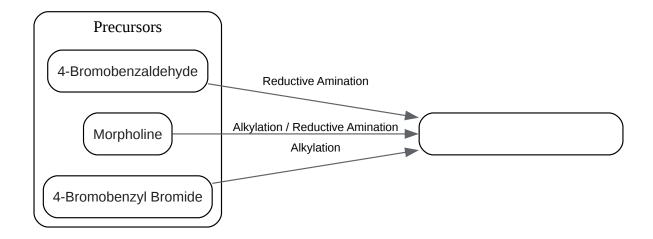
# A Spectroscopic Guide to 4-(4-Bromobenzyl)morpholine and Its Precursors

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a target molecule and its synthetic intermediates is paramount for efficient synthesis, purification, and characterization. This guide provides a comparative analysis of the spectroscopic properties of **4-(4-Bromobenzyl)morpholine** and its common precursors: 4-bromobenzaldehyde, morpholine, and 4-bromobenzyl bromide. The information presented herein is supported by experimental data to facilitate identification and quality control throughout the synthetic process.

### **Synthetic Pathway Overview**

**4-(4-Bromobenzyl)morpholine** can be synthesized through two primary routes: the alkylation of morpholine with 4-bromobenzyl bromide or the reductive amination of 4-bromobenzaldehyde with morpholine. Both pathways are widely used in organic synthesis, with the choice often depending on the availability of starting materials and desired reaction conditions.





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Synthetic routes to 4-(4-Bromobenzyl)morpholine.

### **Spectroscopic Data Comparison**

The following tables summarize the key spectroscopic data for **4-(4-Bromobenzyl)morpholine** and its precursors. This data is essential for monitoring the progress of the synthesis and confirming the identity and purity of the products at each stage.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (CDCl<sub>3</sub>, δ ppm)



Compound	Ar-H	-CHO / - CH₂Br / - CH₂N-	N-(CH <sub>2</sub> ) <sub>2</sub>	O-(CH <sub>2</sub> ) <sub>2</sub>	NH
4- Bromobenzal dehyde	7.70-7.80 (m, 4H)[1]	10.00 (s, 1H) [1]	-	-	-
Morpholine	-	-	2.87 (t, 4H)	3.73 (t, 4H)	1.71 (s, 1H) [2]
4- Bromobenzyl Bromide	7.20-7.50 (m, 4H)	4.45 (s, 2H)	-	-	-
4-(4- Bromobenzyl) morpholine	7.20-7.45 (m, 4H)	3.45 (s, 2H)	2.45 (t, 4H)	3.70 (t, 4H)	-

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (CDCl<sub>3</sub>,  $\delta$  ppm)

Compound	Ar-C (quaternary )	Ar-CH	-CHO / - CH₂Br / - CH₂N-	N-CH <sub>2</sub>	O-CH₂
4- Bromobenzal dehyde	135.2, 129.8	132.3, 130.9	191.0	-	-
Morpholine	-	-	-	46.1	67.8[3]
4- Bromobenzyl Bromide	137.0, 122.0	131.8, 130.5	32.5	-	-
4-(4- Bromobenzyl) morpholine	137.5, 121.5	131.5, 130.8	62.8	53.5	67.0



Table 3: FT-IR Spectroscopic Data (cm<sup>-1</sup>)

Compoun d	Ar-H Stretch	C-H Stretch (Aliphatic )	C=O Stretch	C-N Stretch	C-O-C Stretch	C-Br Stretch
4- Bromobenz aldehyde	~3080	~2860, ~2760	~1700	-	-	~680
Morpholine	-	~2950, ~2850	-	~1115	~1115	-
4- Bromobenz yl Bromide	~3030	~2970	-	-	-	~610
4-(4- Bromobenz yl)morpholi ne	~3025	~2960, ~2850, ~2810	-	~1115	~1115	~610

Table 4: Mass Spectrometry Data (m/z)



Compound	[M]+	[M+2] <sup>+</sup>	Key Fragment Ions
4- Bromobenzaldehyde	184[4]	186[4]	183/185 ([M-H]+), 155/157 ([M-CHO]+), 77 ([C <sub>6</sub> H <sub>5</sub> ]+), 51 ([C <sub>4</sub> H <sub>3</sub> ]+)[4]
Morpholine	87	-	86 ([M-H] <sup>+</sup> ), 57 ([M- CH <sub>2</sub> O] <sup>+</sup> ), 42 ([C <sub>2</sub> H <sub>4</sub> N] <sup>+</sup> )
4-Bromobenzyl Bromide	248	250/252	169/171 ([M-Br]+), 90 ([C7H <sub>6</sub> ]+)
4-(4- Bromobenzyl)morpholi ne	255	257	170/172 ([M- C4H9NO]+), 100 ([C5H10NO]+), 86 ([C4H8N]+)

## **Experimental Protocols**

Synthesis of 4-(4-Bromobenzyl)morpholine via Alkylation

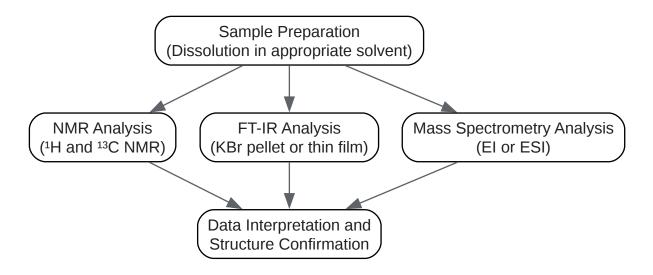
A common and straightforward method for the synthesis of **4-(4-Bromobenzyl)morpholine** is the direct alkylation of morpholine with 4-bromobenzyl bromide.

- Materials: Morpholine, 4-bromobenzyl bromide, potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), acetonitrile (CH<sub>3</sub>CN).
- Procedure: To a solution of morpholine (1.1 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents) and 4-bromobenzyl bromide (1.0 equivalent). The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 4-(4-Bromobenzyl)morpholine.

Spectroscopic Analysis Workflow



The following workflow outlines the general procedure for the spectroscopic analysis of the synthesized compounds.



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General workflow for spectroscopic analysis.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer using a suitable deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are obtained using a spectrometer. Solid samples are typically prepared as potassium bromide (KBr) pellets, while liquid samples can be analyzed as neat films between salt plates.
- Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer with either electron ionization (EI) or electrospray ionization (ESI) sources to determine the molecular weight and fragmentation pattern of the compounds.

This guide provides a foundational set of spectroscopic data and experimental protocols to aid in the synthesis and characterization of **4-(4-Bromobenzyl)morpholine** and its precursors. Researchers should always refer to safety data sheets (SDS) for all chemicals and perform reactions in a well-ventilated fume hood.



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